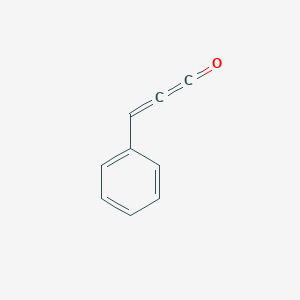![molecular formula C33H38P2 B060575 Bis[bis(3,5-dimethylphenyl)phosphino]methane CAS No. 167109-95-7](/img/structure/B60575.png)
Bis[bis(3,5-dimethylphenyl)phosphino]methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane is an organophosphorus compound characterized by the presence of two phosphine groups attached to 3,5-dimethylphenyl rings. This compound is known for its applications in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with a suitable chlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
化学反応の分析
Types of Reactions
Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as toluene or tetrahydrofuran. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield phosphine oxides, while coupling reactions produce various biaryl compounds .
科学的研究の応用
Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals, which are essential in catalysis.
Biology: The compound’s ability to stabilize metal complexes makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential in drug development, particularly in designing metal-based drugs.
Industry: It is employed in industrial catalysis processes, including hydrogenation and carbon-nitrogen coupling reactions.
作用機序
The mechanism by which Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane exerts its effects involves the formation of coordination complexes with transition metals. These complexes can facilitate various catalytic processes by providing a stable environment for the metal center, enhancing its reactivity and selectivity . The molecular targets include transition metals such as palladium, platinum, and iridium, which are commonly used in catalytic cycles .
類似化合物との比較
Similar Compounds
Bis(3,5-dimethylphenyl)phosphine Oxide: This compound is similar in structure but contains an oxygen atom bonded to the phosphorus atom, making it more oxidized.
Bis(4-methoxy-3,5-dimethylphenyl)phosphine Oxide: This variant includes a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane is unique due to its ability to form highly stable complexes with transition metals, making it particularly valuable in catalytic applications. Its steric and electronic properties can be fine-tuned by modifying the phenyl rings, providing versatility in various chemical reactions .
特性
IUPAC Name |
bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38P2/c1-22-9-23(2)14-30(13-22)34(31-15-24(3)10-25(4)16-31)21-35(32-17-26(5)11-27(6)18-32)33-19-28(7)12-29(8)20-33/h9-20H,21H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYKRIVFPTWIJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(CP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400566 |
Source


|
| Record name | BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167109-95-7 |
Source


|
| Record name | BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














